Octadecanimidamide

Description

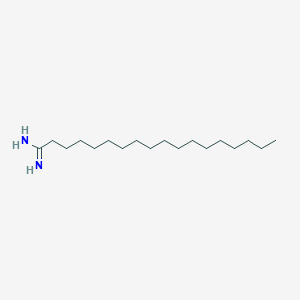

Octadecanimidamide (CAS: 14587-26-9), also known as stearamidine, is an organic compound with the molecular formula C₁₈H₃₈N₂ . Structurally, it features an amidine group (-NH-C(NH₂)-) attached to an 18-carbon alkyl chain. Amidines are characterized by their basicity and ability to form stable hydrogen bonds, making them valuable in medicinal chemistry and materials science.

Properties

CAS No. |

14587-26-9 |

|---|---|

Molecular Formula |

C18H38N2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadecanimidamide |

InChI |

InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H3,19,20) |

InChI Key |

AAUVMHNVCYAQBT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=N)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=N)N |

Other CAS No. |

14587-26-9 |

Synonyms |

octadecanimidamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share an 18-carbon backbone but differ in functional groups and applications:

| Compound | CAS Number | Molecular Formula | Functional Group | Key Features |

|---|---|---|---|---|

| Octadecanimidamide | 14587-26-9 | C₁₈H₃₈N₂ | Amidine (-NH-C(NH₂)-) | Basic, hydrogen-bonding capability |

| Octadecanamide | 124-26-5 | C₁₈H₃₇NO | Amide (-CONH₂) | Neutral, used as a lubricant |

| Oleamide | 301-02-0 | C₁₈H₃₅NO | Unsaturated amide | Bioactive (e.g., sleep induction) |

Key Structural Insights :

- Amidine vs. Amide : this compound’s amidine group imparts higher basicity compared to the neutral amide group in Octadecanamide and Oleamide . This difference influences solubility, reactivity, and biological activity.

- Saturation : Oleamide contains a cis double bond (9Z configuration), reducing its melting point and enhancing flexibility compared to saturated analogs .

This compound

- Hypothesized Roles : Based on analogous amidine compounds (e.g., Octahydro-1H-indole-1-carboximidamide hydrobromide), this compound may serve as a precursor for pharmaceuticals (e.g., antiviral agents) or agrochemicals due to its ability to interact with biomolecules .

Octadecanamide

- Primary Use : Acts as a lubricant and slip agent in polymer processing. Its saturated structure ensures thermal stability .

Oleamide

Physical and Chemical Properties

| Property | This compound | Octadecanamide | Oleamide |

|---|---|---|---|

| Molecular Weight | 282.51 g/mol | 283.50 g/mol | 281.48 g/mol |

| Melting Point | Not reported | ~100–105°C | ~65–70°C |

| Solubility | Likely polar solvents | Low polarity solvents | Organic solvents |

| Reactivity | Basic, nucleophilic | Stable, inert | Oxidizes at double bond |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.